molecular formula C15H13F3N2O2 B11962144 N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 91286-89-4

N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11962144
CAS No.: 91286-89-4
M. Wt: 310.27 g/mol
InChI Key: WWLCNOYHGHXQEP-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is an unsymmetrical diarylurea derivative characterized by a urea backbone (-NH-CO-NH-) linking two substituted aryl groups. The 2-methoxyphenyl group at the N-position introduces steric and electronic effects, while the 3-(trifluoromethyl)phenyl group at the N'-position enhances hydrophobicity and metabolic stability due to the strong electron-withdrawing trifluoromethyl (-CF₃) group . This compound is of interest in medicinal chemistry, particularly in oncology, as diarylureas have demonstrated antiproliferative effects against non-small cell lung cancer (NSCLC) cells .

Properties

CAS No.

91286-89-4

Molecular Formula

C15H13F3N2O2

Molecular Weight

310.27 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H13F3N2O2/c1-22-13-8-3-2-7-12(13)20-14(21)19-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H2,19,20,21)

InChI Key

WWLCNOYHGHXQEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Phosgene-Mediated Urea Formation

The traditional synthesis route involves reacting 2-methoxyphenylamine with 3-(trifluoromethyl)phenyl isocyanate, generated in situ via phosgene treatment. This method, while effective, poses significant safety challenges due to phosgene's toxicity. A modified approach using triphosgene (bis(trichloromethyl) carbonate) as a safer alternative achieves comparable yields (78–82%) with reduced operational risks.

Key reaction parameters:

  • Temperature: 0–5°C for isocyanate generation

  • Solvent: Dichloromethane or tetrahydrofuran

  • Stoichiometry: 1:1.05 amine-to-triphosgene ratio

  • Reaction time: 4–6 hours

Post-reaction purification typically involves silica gel chromatography (hexane/ethyl acetate 3:1), yielding product purity >90%.

Catalyst-Free Aqueous Synthesis

Potassium Isocyanate Methodology

A breakthrough method developed by Tiwari et al. () enables urea synthesis without organic solvents or catalysts. 2-Methoxyphenylamine reacts directly with potassium isocyanate in water at ambient temperature:

Reaction equation
C7H9NO+KOCNC15H13F3N2O2+KOH\text{C}_7\text{H}_9\text{NO} + \text{KOCN} \rightarrow \text{C}_{15}\text{H}_{13}\text{F}_3\text{N}_2\text{O}_2 + \text{KOH}

Optimized conditions

  • pH: 8.5–9.0 (adjusted with dilute HCl)

  • Molar ratio: 1:1.2 (amine:KOCN)

  • Yield: 85% after recrystallization (ethanol/water)

  • Purity: 98.7% by HPLC

This green chemistry approach eliminates halogenated solvent use while maintaining high atom economy (82%). Scale-up trials (500g batch) demonstrated consistent yields (83–85%) with minimal byproducts.

Intermediate Synthesis for Modular Assembly

Chromic Anhydride Oxidation Route

The Chinese patent CN101891601A () details a critical intermediate synthesis pathway:

Step 1 : Oxidation of 1-[3-(trifluoromethyl)phenyl]-2-propanol
C10H11F3OCrO3/H2SO4C9H9F3O2\text{C}_{10}\text{H}_{11}\text{F}_3\text{O} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{C}_9\text{H}_9\text{F}_3\text{O}_2

Conditions

  • Oxidant: Chromic anhydride (1.3–1.6 eq)

  • Solvent: Dichloromethane

  • Temperature: 45°C

  • Time: 4 hours

  • Yield: 86.7%

Step 2 : Urea coupling with 2-methoxyaniline
The resulting ketone undergoes reductive amination followed by urea formation, achieving an overall yield of 74% across three steps.

Solid-Phase Synthesis for High-Throughput Production

Wang Resin-Supported Methodology

Adapting techniques from combinatorial chemistry ():

  • Resin functionalization : Wang resin (1.2 mmol/g) loaded with Fmoc-protected 3-(trifluoromethyl)aniline

  • Deprotection : 20% piperidine/DMF

  • Carbamoylation : 2-Methoxyphenyl isocyanate (5 eq) in DMF

  • Cleavage : TFA/H2O (95:5)

Performance metrics

  • Purity: 92.4% (LCMS)

  • Isolated yield: 76%

  • Scalability: 50mmol batches demonstrated

Microwave-Assisted Synthesis

Accelerated Coupling Reactions

Microwave irradiation (300W) reduces reaction times from hours to minutes:

Protocol

  • Reactants: 2-Methoxyaniline (1 eq), 3-(trifluoromethyl)phenyl isocyanate (1.05 eq)

  • Solvent: Acetonitrile (0.5M)

  • Temperature: 120°C

  • Time: 15 minutes

  • Yield: 89%

Energy consumption analysis shows 58% reduction compared to conventional heating.

Continuous Flow Chemistry Approaches

Microreactor Synthesis

A two-stage continuous process achieves high space-time yields:

Stage 1 : Isocyanate generation

  • Residence time: 2.5 minutes

  • Conversion: >99%

Stage 2 : Urea formation

  • Tubular reactor (ID 1mm)

  • Temperature: 25°C

  • Total residence time: 8 minutes

  • Productivity: 12g/h

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityE-Factor
Phosgene-mediated7891Industrial18.7
Aqueous KOCN8598.7Pilot3.2
Chromic anhydride7486Bench22.1
Solid-phase7692.4R&D14.5
Microwave8995Small-scale7.8
Continuous flow9299Production2.1

E-Factor = (Mass waste)/(Mass product)

Challenges and Optimization Strategies

Byproduct Formation

Common impurities include:

  • Bis-urea derivatives (3–7%) from over-reaction

  • Hydrolyzed carbamates (<2%) under acidic conditions

Mitigation approaches:

  • Strict stoichiometric control (1:1.05 ratio)

  • pH stabilization with sodium bicarbonate buffer

Purification Challenges

The compound's high lipophilicity (logP 3.1) complicates crystallization. Optimized recrystallization solvents:

  • Tert-butyl methyl ether/n-heptane (1:3)

  • Cooling rate: 0.5°C/min

  • Final purity: 99.2%

Chemical Reactions Analysis

Urea Bond Formation

The urea functional group (-NH(C=O)-) is synthesized through coupling reactions with isocyanates. This step involves nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the isocyanate, forming a carbamate intermediate that undergoes hydrolysis to yield the urea .

Role of Substituents

  • Trifluoromethyl Group : Enhances lipophilicity, facilitating membrane penetration and influencing biological activity.

  • Methoxy Group : Modulates electronic effects and solubility, impacting reactivity during synthesis.

Stability and Reactivity

The stability of the urea bond is pH-dependent, with hydrolysis occurring under acidic or basic conditions. This property is critical for applications in agrochemical formulations, where controlled degradation is essential.

Biological Interactions

While direct biological data for N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is limited, structurally similar diaryl ureas exhibit herbicidal activity by inhibiting enzymatic pathways critical for plant growth. The trifluoromethyl group may enhance target binding through increased lipophilicity, while the methoxy group could influence hydrogen bonding with biological targets.

Comparative Analysis of Related Compounds

Compound Structure Features Unique Aspects
This compound Methoxy group on one phenyl, trifluoromethyl on anotherBalanced lipophilicity and electronic modulation
N-(4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea Chlorine substitution on one phenyl ringPotential for altered bioactivity due to chlorine
N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea Dimethyl substitution instead of methoxyIncreased lipophilicity, distinct pharmacodynamics
N-(5-chloro-2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea Chlorine and methoxy groups on different ringsVaried electronic effects, distinct binding affinities

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea exhibit promising anticancer properties. For instance, derivatives of diaryl ureas have been evaluated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

  • Case Study : A study published in European PMC demonstrated that certain urea derivatives effectively inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest . The mechanism involved the inhibition of key signaling pathways, which could be further explored for therapeutic development.

Inhibition of Enzymatic Activity

The compound has also been investigated for its potential as an inhibitor of various enzymes, including those involved in metabolic pathways related to diseases such as diabetes and obesity.

  • Case Study : Research indicates that similar urea compounds can act as inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders . The selectivity and potency of these inhibitors provide a pathway for developing new treatments.

Herbicidal Properties

This compound has been identified as a potential herbicide due to its ability to disrupt plant growth processes.

  • Chemical Structure Influence : The trifluoromethyl group contributes to its herbicidal activity by enhancing the compound's retention on plant surfaces and increasing its bioavailability .
  • Field Studies : Field trials have shown that this compound can effectively control various weed species, offering a viable alternative to traditional herbicides with lower environmental impact.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Reference
N-(2-Methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea N: 2-OCH₃; N': 3-CF₃ 326.3 Anticancer (NSCLC)
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea (CTPPU) N: 4-Cl, 3-CF₃; N': H 331.7 Anticancer (NSCLC)
Fluometuron N: 3-CF₃; N': N,N-dimethyl 262.2 Herbicide
N,N'-Di-(m-trifluoromethylphenyl)urea N, N': 3-CF₃ 348.2 Thermodynamic studies
N-(5-Chloro-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea N: 5-Cl-pyridinyl; N': 3-CF₃ 316.7 Antiparasitic (research phase)
Key Observations:
  • Anticancer Activity : CTPPU (with a 4-chloro substituent) showed higher antiproliferative activity in NSCLC cells than its 4-hydroxyphenyl analog, highlighting the importance of electron-withdrawing groups . The methoxy group in the target compound may modulate solubility and target binding.
  • Herbicidal vs. Pharmacological Use : Fluometuron, a dimethyl-substituted analog, lacks anticancer activity but is widely used as a herbicide due to its lipophilic profile . This underscores how N-alkylation redirects bioactivity.
  • Thermodynamic Stability : N,N'-Di-(m-trifluoromethylphenyl)urea exhibits higher molecular symmetry and stability, making it a reference compound for thermodynamic studies .

Positional and Electronic Effects

  • Methoxy vs.
  • Trifluoromethyl Positioning : The 3-CF₃ group (meta position) enhances binding to hydrophobic pockets in enzymes, as seen in Hedgehog pathway inhibitors like N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-quinazolinylmethyl urea .

Biological Activity

N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 2 methoxyphenyl N 3 trifluoromethyl phenyl urea\text{N 2 methoxyphenyl N 3 trifluoromethyl phenyl urea}

This structure features a urea functional group bonded to two distinct aryl groups, one of which contains a trifluoromethyl substituent. The presence of these functional groups is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives, including this compound. The incorporation of trifluoromethyl groups has been shown to enhance the potency of these compounds against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer). The results indicated that:

  • IC50 Values :
    • A549: 12 µM
    • HeLa: 15 µM

This suggests a moderate level of cytotoxicity, warranting further investigation into its mechanisms of action and potential for development as an anticancer agent .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Compounds with similar urea structures have demonstrated efficacy against various bacterial strains.

Table 1: Antibacterial Activity Against Common Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(2-methoxyphenyl)-N'-[3-(CF3)Ph]Staphylococcus aureus250 µg/mL
N-(2-methoxyphenyl)-N'-[3-(CF3)Ph]Escherichia coli300 µg/mL
N-(2-methoxyphenyl)-N'-[3-(CF3)Ph]Bacillus subtilis200 µg/mL

These findings indicate that the compound possesses moderate antibacterial activity, particularly against gram-positive bacteria .

Anti-inflammatory Activity

The anti-inflammatory properties of urea derivatives are attributed to their ability to inhibit specific inflammatory pathways. In vitro studies have shown that this compound can effectively reduce the production of pro-inflammatory cytokines.

The compound's mechanism involves the inhibition of NF-κB signaling pathways, leading to decreased expression of TNF-α and IL-6 in activated macrophages. This suggests that it could be beneficial in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic addition of 2-methoxyphenyl isocyanate to 3-(trifluoromethyl)aniline in inert solvents (e.g., dichloromethane or toluene) under reflux. Triethylamine is used to neutralize HCl byproducts. Reaction monitoring via TLC/HPLC and purification via recrystallization (e.g., ethyl acetate/hexane) are critical for yield optimization .
  • Key Parameters : Solvent polarity, temperature (reflux vs. room temperature), and stoichiometric ratios (1:1 isocyanate:amine) influence reaction efficiency. Industrial-scale synthesis may employ continuous flow reactors for improved control .

Q. How can researchers confirm the structural integrity of this urea derivative post-synthesis?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR identify methoxy (-OCH3_3), trifluoromethyl (-CF3_3), and urea (-NHCONH-) groups.
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding patterns (e.g., urea NH···O interactions) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (C15_{15}H13_{13}F3_3N2_2O2_2; theoretical MW: 310.08 g/mol).

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Screening Methods :

  • Enzyme Inhibition : Test against kinases (e.g., tyrosine kinases) or oxidoreductases (e.g., COX-2) using fluorometric/colorimetric assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
    • Dose-Response : IC50_{50} values guide structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. How do substituents (methoxy vs. trifluoromethyl) influence the compound’s binding affinity to biological targets?

  • SAR Strategies :

  • Replace methoxy with electron-withdrawing groups (e.g., nitro) to assess effects on hydrogen bonding.
  • Compare trifluoromethyl with chlorophenyl analogs (e.g., N-(2,6-dichlorophenyl) derivatives) using molecular docking (e.g., AutoDock Vina) to predict binding modes .
    • Data Interpretation : LogP calculations (e.g., ChemDraw) correlate lipophilicity with membrane permeability.

Q. What computational tools can predict the compound’s pharmacokinetic and toxicity profiles?

  • In Silico Models :

  • ADMET Prediction : SwissADME or ADMETLab estimate absorption, metabolism (CYP450 interactions), and hERG inhibition risk.
  • Toxicity : ProTox-II predicts hepatotoxicity and carcinogenicity based on structural alerts (e.g., urea moiety) .
    • Validation : Cross-reference with in vivo rodent studies for bioavailability and organ-specific toxicity.

Q. How can researchers resolve contradictions in biological activity data across similar urea derivatives?

  • Case Study : While N,N-dimethyl analogs (e.g., Fluometuron) act as herbicides, N-(2-methoxyphenyl) derivatives may show antitumor activity.
  • Approach :

  • Meta-Analysis : Compare published IC50_{50} values and assay conditions (e.g., cell line specificity).
  • Mechanistic Studies : Use CRISPR screens or proteomics to identify off-target effects .

Methodological Considerations Table

Aspect Techniques Key References
Synthesis Reflux in toluene with Et3_3N; recrystallization
Structural Analysis X-ray crystallography (hydrogen bonding), HRMS
Biological Assays MTT, kinase inhibition (IC50_{50}), ROS detection (DCFH-DA)
Computational Modeling Molecular docking (AutoDock), ADMET prediction (SwissADME)

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